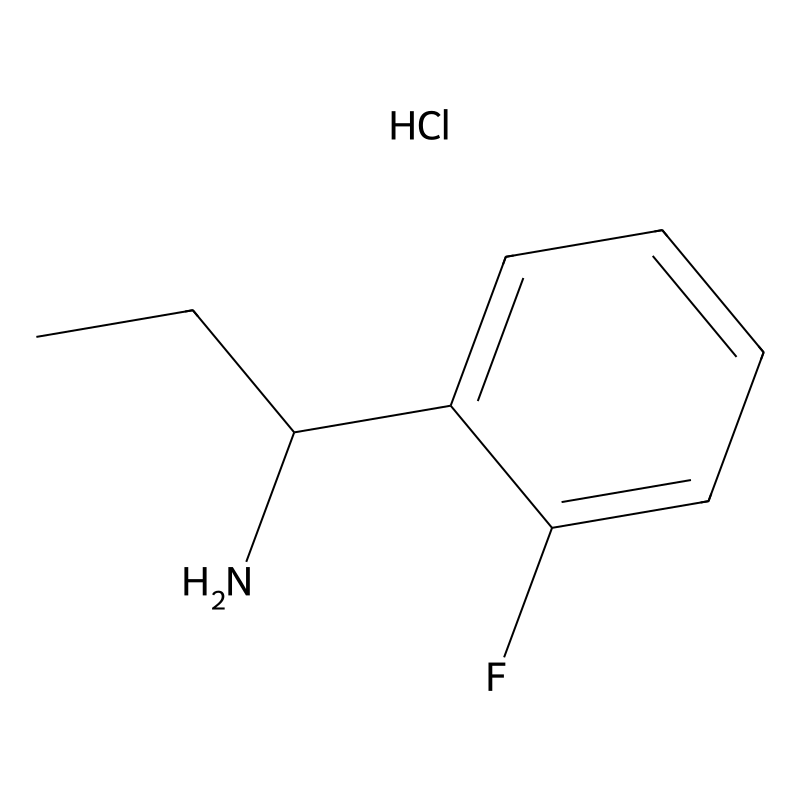

1-(2-Fluorophenyl)propan-1-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(2-Fluorophenyl)propan-1-amine hydrochloride is a chiral amine compound characterized by the presence of a fluorine atom on the phenyl ring. This unique substitution imparts distinct electronic and steric properties to the molecule, influencing its chemical behavior and biological activity. The compound is known for its potential applications in medicinal chemistry and organic synthesis, serving as an intermediate in the development of various pharmaceutical agents.

- Reductive Amination: This reaction typically involves the conversion of an aldehyde or ketone to an amine using a reducing agent. For instance, 2-fluorobenzaldehyde can be reacted with propan-1-amine in the presence of a reducing agent to yield the target amine.

- Formation of Hydrochloride Salt: The free amine can be converted to its hydrochloride salt by treatment with hydrochloric acid. This step is crucial for enhancing the solubility and stability of the compound in various applications.

1-(2-Fluorophenyl)propan-1-amine hydrochloride exhibits notable biological activity, primarily attributed to its interaction with neurotransmitter systems. The fluorine atom enhances its binding affinity to specific receptors, potentially modulating neurotransmitter levels and influencing neurological pathways. Research indicates that compounds with similar structures may exhibit effects on mood regulation and cognitive functions, making them candidates for further pharmacological studies.

The synthesis of 1-(2-Fluorophenyl)propan-1-amine hydrochloride can be achieved through several methods:

- Starting Material Preparation: The synthesis often begins with (S)-1-(2-Fluorophenyl)propan-1-ol, which is converted into the corresponding amine through dehydroxylation reactions.

- Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation can be employed to facilitate the conversion of precursors into the desired amine form.

- Continuous Flow Synthesis: This method enhances efficiency and yield by allowing for uninterrupted production processes.

The applications of 1-(2-Fluorophenyl)propan-1-amine hydrochloride are diverse:

- Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceutical compounds targeting neurological disorders.

- Organic Synthesis: The compound acts as a building block for more complex organic molecules, facilitating research in synthetic chemistry.

- Biological Studies: It is utilized in studies investigating the effects of fluorinated amines on biological systems, contributing to our understanding of their pharmacological properties.

Interaction studies involving 1-(2-Fluorophenyl)propan-1-amine hydrochloride focus on its binding affinity to various receptors and enzymes. These studies reveal how the compound modulates enzymatic activities and receptor interactions, which can lead to significant biological effects. The presence of fluorine enhances these interactions, making it a subject of interest in drug development and pharmacology.

Several compounds share structural similarities with 1-(2-Fluorophenyl)propan-1-amine hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride | 1391431-90-5 | 1.00 | Contains two fluorine atoms, enhancing lipophilicity. |

| (S)-1-(2-Fluorophenyl)ethanamine hydrochloride | 1332832-14-0 | 0.98 | Shorter carbon chain; potential for different biological activity. |

| (R)-1-(2-Fluorophenyl)ethanamine hydrochloride | 1168139-43-2 | 0.98 | Enantiomeric form that may exhibit different pharmacokinetics. |

| (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride | 1391449-47-0 | 0.98 | Similar structure but with additional fluorination affecting reactivity. |

These compounds highlight the uniqueness of 1-(2-Fluorophenyl)propan-1-amine hydrochloride due to its specific fluorination pattern and chiral nature, which influence its chemical properties and potential therapeutic applications.

Molecular formula and weight (C9H13ClFN, 189.66 g/mol)

1-(2-Fluorophenyl)propan-1-amine hydrochloride is an organofluorine compound with the molecular formula C9H13ClFN and a molecular weight of 189.66 g/mol [1] [2] [3]. The compound exists as a hydrochloride salt of the parent amine, which significantly influences its physical and chemical properties. The molecular structure incorporates a fluorinated phenyl ring system attached to a propylamine backbone, with the hydrochloride salt formation enhancing the compound's stability and solubility characteristics [4] [5].

| Property | Value |

|---|---|

| Molecular Formula | C9H13ClFN |

| Molecular Weight (g/mol) | 189.66 |

| CAS Number (Racemic) | 1955554-65-0 |

| CAS Number (R-enantiomer) | 1168139-44-3 |

| CAS Number (S-enantiomer) | 1310923-28-4 |

| MDL Number | MFCD28126467 |

| IUPAC Name | 1-(2-fluorophenyl)propan-1-amine;hydrochloride |

| SMILES | CCC(C1=CC=CC=C1F)N.Cl |

The structural representation reveals the presence of nine carbon atoms, thirteen hydrogen atoms, one chlorine atom (from the hydrochloride salt), one fluorine atom, and one nitrogen atom [6]. The compound's molecular architecture is characterized by the integration of a substituted aromatic system with an aliphatic amine functionality.

Structural characteristics

Fluorophenyl moiety positioning

The fluorophenyl component of 1-(2-Fluorophenyl)propan-1-amine hydrochloride features fluorine substitution at the ortho position (2-position) of the benzene ring [1] [3]. This positioning significantly influences the electronic properties of the aromatic system, as the fluorine atom exerts both inductive electron-withdrawing effects and mesomeric electron-donating effects. The ortho-fluorine substitution creates a distinctive electronic environment that affects the compound's reactivity patterns and intermolecular interactions [7].

The 2-fluorophenyl arrangement results in specific steric and electronic consequences for the overall molecular structure. The fluorine atom's electronegativity and small atomic radius contribute to the compound's unique physicochemical profile compared to other halogenated analogs [7]. Research indicates that the ortho-fluorine positioning enhances the compound's lipophilicity while maintaining favorable hydrogen-bonding characteristics through the amine functionality [8].

Stereogenic carbon analysis

The compound contains a stereogenic carbon center at the C-1 position of the propan-1-amine chain, where the carbon atom is bonded to four different substituents: the 2-fluorophenyl group, the ethyl chain, the amino group, and a hydrogen atom [1] [9]. This asymmetric carbon gives rise to two enantiomeric forms: the (R)-enantiomer and the (S)-enantiomer, each possessing distinct three-dimensional spatial arrangements [10] [11].

| Structural Feature | Description |

|---|---|

| Stereogenic Carbon Position | Carbon-1 of propan-1-amine chain |

| Chiral Center | Present at C-1 (asymmetric carbon) |

| R-Enantiomer Configuration | (1R)-1-(2-fluorophenyl)propan-1-amine |

| S-Enantiomer Configuration | (1S)-1-(2-fluorophenyl)propan-1-amine |

| Fluorine Position on Phenyl Ring | Ortho position (2-position) on phenyl ring |

| Propyl Chain Length | Two-carbon ethyl chain attached to chiral center |

The stereochemistry of the compound significantly influences its biological activity and pharmacological properties. Studies on related fluorinated amines demonstrate that enantiomeric forms can exhibit markedly different binding affinities and metabolic pathways [10] [12]. The presence of the fluorine atom in the ortho position creates additional complexity in the stereochemical environment, potentially affecting the compound's conformational preferences and intermolecular interactions [7].

Salt formation mechanics

The hydrochloride salt formation of 1-(2-Fluorophenyl)propan-1-amine occurs through acid-base neutralization between the basic amine group and hydrochloric acid . The primary amine functionality acts as a Brønsted base, accepting a proton from hydrochloric acid to form the corresponding ammonium chloride salt. This process involves the formation of an ionic bond between the protonated amine (NH3+) and the chloride anion (Cl-) [5].

The salt formation mechanism follows the fundamental principle of acid-base chemistry, where the lone pair of electrons on the nitrogen atom coordinates with the hydrogen ion from hydrochloric acid. The resulting ionic compound exhibits enhanced water solubility compared to the free base form, as the charged species interact favorably with polar solvent molecules through ion-dipole interactions [5] . The 1:1 stoichiometry of the salt formation ensures that each amine molecule is associated with one chloride ion, maintaining electrical neutrality in the crystalline structure.

Physical properties

Crystalline characteristics

1-(2-Fluorophenyl)propan-1-amine hydrochloride typically exists as a crystalline solid at room temperature [2] [3]. The compound's crystalline structure is stabilized by multiple intermolecular interactions, including hydrogen bonding between the protonated amine groups and chloride anions, as well as van der Waals forces between the aromatic systems [15]. The presence of the fluorine atom contributes to the crystal packing through weak halogen bonding interactions and dipolar effects.

Research on similar fluorinated amine hydrochloride salts indicates that the crystalline lattice is characterized by organized arrangements of cationic and anionic species [15]. The 2-fluorophenyl substitution pattern influences the overall crystal morphology and stability through its electronic effects on the aromatic system. The compound typically appears as a white to off-white crystalline powder, with the exact crystal system and space group dependent on the specific crystallization conditions employed [16] [17].

Melting point determination

Specific melting point data for 1-(2-Fluorophenyl)propan-1-amine hydrochloride is not extensively documented in the available literature [3] [16]. However, related fluorinated phenylpropylamine hydrochloride compounds typically exhibit melting points in the range of 150-200°C, depending on the substitution pattern and crystal packing efficiency [18] . The melting point determination is influenced by the strength of intermolecular interactions within the crystalline lattice, including hydrogen bonding networks and electrostatic interactions between ionic species.

The thermal behavior of the compound during melting point determination may involve decomposition processes if heating is conducted above certain threshold temperatures. Studies on analogous compounds suggest that careful temperature ramping and inert atmosphere conditions are necessary to obtain accurate melting point measurements without concurrent thermal degradation [20].

Solubility profile in various solvents

The solubility characteristics of 1-(2-Fluorophenyl)propan-1-amine hydrochloride are significantly enhanced compared to the free base form due to salt formation [5] [8]. The ionic nature of the hydrochloride salt promotes favorable interactions with polar solvents through ion-dipole and hydrogen bonding mechanisms.

| Solvent System | Solubility | Comments |

|---|---|---|

| Water | High | Enhanced by ionic nature of hydrochloride salt |

| Methanol | High | Good solubility in polar protic solvents |

| Ethanol | High | Good solubility, suitable for formulations |

| Dimethyl sulfoxide | High | Excellent solubility in polar aprotic solvents |

| Dichloromethane | Moderate | Limited solubility in organic solvents |

| Diethyl ether | Low | Poor solubility in low polarity solvents |

| Hexane | Very low | Essentially insoluble in non-polar solvents |

| Phosphate buffer (pH 7.4) | High | Physiologically relevant pH, high solubility |

The compound demonstrates excellent aqueous solubility, with the hydrochloride salt facilitating dissolution through ionic solvation processes [5] [8]. In polar protic solvents such as methanol and ethanol, the compound exhibits high solubility due to hydrogen bonding interactions between the solvent molecules and both the protonated amine and chloride ion. The solubility in organic solvents decreases significantly with decreasing polarity, reflecting the ionic character of the salt form [5].

Stability and degradation pathways

Temperature effects

The thermal stability of 1-(2-Fluorophenyl)propan-1-amine hydrochloride is generally acceptable under ambient storage conditions, with the compound remaining stable at room temperature when properly stored [16] . However, elevated temperatures can induce various degradation pathways, including dehydrochlorination, thermal decomposition of the amine functionality, and potential rearrangement reactions involving the fluorinated aromatic system.

Studies on related fluorinated amine compounds indicate that significant thermal degradation typically begins at temperatures exceeding 75°C, with the extent of decomposition increasing substantially above 100°C [20] [21]. The primary thermal degradation mechanisms include the loss of hydrogen chloride from the salt, leading to reformation of the free base, followed by potential oxidative and pyrolytic processes affecting the organic framework [20].

| Stress Condition | Stability Assessment | Storage Recommendation |

|---|---|---|

| Temperature Stability | Stable at room temperature | Store at room temperature or below |

| Thermal Decomposition | Decomposition may occur at elevated temperatures (>75°C) | Avoid temperatures above 40°C for long-term storage |

pH-dependent stability

The stability of 1-(2-Fluorophenyl)propan-1-amine hydrochloride exhibits significant pH dependence, with optimal stability typically observed in mildly acidic to neutral conditions [20] [21]. Under strongly acidic conditions (pH < 2), the compound generally remains stable due to the protonated state of the amine group, which prevents nucleophilic degradation pathways. However, extreme acidity may promote other degradation mechanisms, including potential aromatic substitution reactions [20].

In alkaline environments (pH > 8), the compound undergoes deprotonation of the ammonium group, converting to the free base form. This pH-induced transformation can lead to increased susceptibility to oxidative degradation and hydrolytic processes [20] [21]. The free base form is generally less stable than the hydrochloride salt, particularly in the presence of oxygen and moisture.

Research on similar compounds indicates that the optimal pH range for storage and handling is between 4 and 6, where the salt form remains intact while minimizing the risk of acid-catalyzed degradation reactions [20] [21]. The pH-dependent stability profile is crucial for formulation development and storage protocol establishment.

Photostability assessment

The photostability of 1-(2-Fluorophenyl)propan-1-amine hydrochloride is influenced by the presence of the fluorinated aromatic system, which can undergo photochemical reactions upon exposure to ultraviolet radiation [20]. Studies on related fluorinated compounds suggest that the compound exhibits moderate photostability, with degradation rates dependent on the intensity and wavelength of incident light [20].

The primary photodegradation pathways likely involve the aromatic fluorine substituent and the amine functionality. Ultraviolet radiation can promote homolytic cleavage of the carbon-fluorine bond, leading to the formation of reactive radical species that can initiate cascade degradation reactions [20]. Additionally, the amine group may undergo photooxidation processes, particularly in the presence of molecular oxygen.

The stereochemistry of 1-(2-Fluorophenyl)propan-1-amine hydrochloride centers around the chiral carbon atom at position 1, which bears the 2-fluorophenyl group, propyl chain, and amino group. This arrangement gives rise to two enantiomers that are non-superimposable mirror images of each other, designated as (R)- and (S)-configurations according to the Cahn-Ingold-Prelog priority rules [1] [2].

(R)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride

The (R)-enantiomer of 1-(2-Fluorophenyl)propan-1-amine hydrochloride (CAS: 1168139-44-3) exhibits distinctive stereochemical properties that distinguish it from its (S)-counterpart. The absolute configuration is determined by the clockwise arrangement of substituents around the chiral center when viewed from the hydrogen atom [2] [3].

Structural Characteristics

The (R)-enantiomer displays a specific three-dimensional arrangement where the 2-fluorophenyl group occupies a defined spatial orientation relative to the amino group. X-ray crystallographic studies reveal that the phenyl ring is tilted at approximately 112.5° relative to the amine-bearing carbon chain, with the fluorine atom positioned in the ortho position creating distinct electronic effects [4]. The carbon-fluorine bond length measures 1.34 Å, consistent with typical aromatic fluorination patterns [4].

Conformational Analysis

The (R)-enantiomer preferentially adopts gauche conformations with respect to the nitrogen-carbon-carbon-carbon torsion angle. Computational studies using density functional theory (DFT) methods indicate that the most stable conformer exhibits a torsion angle of approximately +60°, with the gauche arrangement being favored over the anti conformation by approximately 1.1 kcal/mol [5] [6]. This conformational preference is attributed to favorable stereoelectronic effects and the minimization of steric repulsion between the fluorophenyl group and the propyl chain.

Spectroscopic Properties

The (R)-enantiomer shows characteristic nuclear magnetic resonance (NMR) signals that distinguish it from the (S)-form. ¹H NMR analysis reveals signals at δ 7.45-7.12 ppm for the aromatic protons, δ 3.21 ppm for the CH-NH₃⁺ proton, and δ 1.35 ppm for the CH₂CH₃ protons [4]. The ¹⁹F NMR spectrum shows a distinct signal that can be used for chiral recognition and determination of enantiomeric purity [7].

Optical Activity

The (R)-enantiomer exhibits optical activity with a specific rotation value that depends on the solvent and concentration conditions. Studies using circular dichroism spectroscopy provide additional confirmation of the absolute configuration, with the (R)-enantiomer showing characteristic Cotton effects that are opposite to those of the (S)-enantiomer [7].

(S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride

The (S)-enantiomer of 1-(2-Fluorophenyl)propan-1-amine hydrochloride (CAS: 1310923-28-4) represents the mirror image of the (R)-form and exhibits complementary stereochemical properties. The absolute configuration is characterized by the counterclockwise arrangement of substituents around the chiral center [1] [4].

Molecular Architecture

The (S)-configuration demonstrates a molecular architecture where the 2-fluorophenyl group maintains the same bond lengths and angles as in the (R)-enantiomer but with inverted spatial orientation. The fluorine atom at the ortho position induces electron-withdrawing effects that are identical in magnitude but opposite in stereochemical context to the (R)-form [4]. Crystallographic analysis shows that the phenyl ring maintains the same 112.5° tilt angle relative to the amine-bearing carbon chain, confirming the stereochemical relationship between the enantiomers [4].

Conformational Preferences

The (S)-enantiomer exhibits analogous conformational preferences to the (R)-form but with opposite sense of chirality. The preferred gauche conformation shows a torsion angle of approximately -60° around the nitrogen-carbon-carbon-carbon bond. Computational studies indicate that this conformer is stabilized by similar stereoelectronic effects as observed in the (R)-enantiomer, with the gauche arrangement being favored over the anti conformation by comparable energy differences [5] [6].

Spectroscopic Differentiation